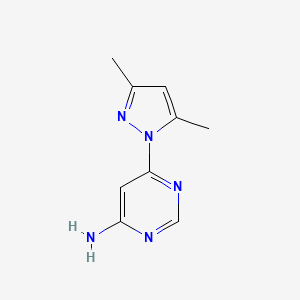

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJMNPWZWJBMPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222616 |

Source

|

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447965-78-7 |

Source

|

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447965-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole

3,5-Dimethyl-1H-pyrazole is typically synthesized by condensation of acetylacetone with hydrazine hydrate under reflux conditions. This step provides the pyrazole ring with methyl substituents at the 3 and 5 positions.

Preparation of Halogenated Pyrimidine Intermediate

The pyrimidine precursor, such as 4-chloropyrimidin-6-amine or 4,6-dichloropyrimidine, is prepared by chlorination or halogen exchange reactions starting from pyrimidin-4-amine derivatives. The chlorine at the 4-position serves as a leaving group for nucleophilic substitution.

Nucleophilic Aromatic Substitution to Form the Target Compound

The key step involves reacting 3,5-dimethyl-1H-pyrazole with 4-chloropyrimidin-6-amine under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (80–120 °C). The pyrazole nitrogen attacks the electrophilic carbon bearing the chlorine, displacing it and forming the C–N bond linking the pyrazole to the pyrimidine ring.

Example Synthetic Procedure (Adapted from Related Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Condensation of acetylacetone with hydrazine hydrate in ethanol, reflux 3–5 h | 3,5-Dimethyl-1H-pyrazole formation | 85–90 |

| 2 | Chlorination of pyrimidin-4-amine with POCl3 or similar chlorinating agent at reflux | 4-Chloropyrimidin-6-amine intermediate | 75–80 |

| 3 | Reaction of 3,5-dimethyl-1H-pyrazole with 4-chloropyrimidin-6-amine in DMF, K2CO3 base, 100 °C, 6–12 h | Formation of this compound | 60–75 |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate (K2CO3) is commonly used to deprotonate the pyrazole nitrogen to enhance nucleophilicity.

- Solvent Effects: Polar aprotic solvents such as DMF or DMSO favor SNAr reactions by stabilizing the transition state and solubilizing reactants.

- Temperature: Elevated temperatures (100–120 °C) are necessary to overcome the activation barrier for aromatic substitution on the pyrimidine ring.

- Purification: The product is typically purified by recrystallization or column chromatography to achieve high purity.

- Tautomerism: The pyrazole ring exhibits tautomeric forms, but substitution occurs predominantly via the N1 nitrogen atom.

Related Synthetic Insights from Analogous Compounds

A study on related pyrazolyl-pyridazine derivatives (structurally similar to pyrimidines) demonstrated effective synthesis via substitution of chloro-substituted heterocycles with pyrazole derivatives, followed by further functionalization steps such as alkylation and heterocyclization to introduce additional rings (e.g., 1,3,4-oxadiazole).

This research highlights:

- The feasibility of nucleophilic substitution on halogenated azines.

- The importance of controlling reaction conditions to favor N-substitution over O-substitution or other side reactions.

- The potential for subsequent modifications of the heterocyclic core to enhance biological activity.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrazole Synthesis | Condensation of acetylacetone and hydrazine hydrate | Acetylacetone, Hydrazine hydrate | Ethanol, reflux 3–5 h | 85–90% | Produces 3,5-dimethyl-1H-pyrazole |

| Pyrimidine Halogenation | Chlorination of pyrimidin-4-amine | Pyrimidin-4-amine, POCl3 | Reflux, several hours | 75–80% | Introduces leaving group for substitution |

| Nucleophilic Substitution | Pyrazole attacks chloropyrimidine | 3,5-dimethyl-1H-pyrazole, 4-chloropyrimidin-6-amine, K2CO3 | DMF, 100 °C, 6–12 h | 60–75% | Forms target compound |

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyrimidine derivatives in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

The compound has garnered attention due to its diverse biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have shown that derivatives of pyrazole and pyrimidine exhibit promising anticancer properties. For instance, a study investigated the effects of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 5.2 | Inhibition of proliferation |

| MCF-7 (Breast) | 4.8 | Induction of apoptosis |

The compound demonstrated significant antiproliferative activity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vivo models using carrageenan-induced paw edema showed that the compound significantly reduced inflammation compared to control groups:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

This reduction indicates the compound's potential for treating inflammatory diseases such as rheumatoid arthritis.

Anticancer Mechanism

The anticancer effects are believed to arise from the inhibition of key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Anti-inflammatory Mechanism

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Study on Lung Cancer Cells : A series of experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

- Rheumatoid Arthritis Model : In an animal model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Yield : Bulky or electron-deficient substituents (e.g., nitro groups) generally reduce yields due to steric hindrance or reduced nucleophilicity .

Biological Activity : Pyrimidine derivatives with dimethylpyrazole groups exhibit selectivity for ion channels (e.g., KCa2), while pyridazine analogues show divergent binding profiles .

Coordination Chemistry : The target compound’s amine and pyrazole groups make it a versatile ligand for metal complexes, as demonstrated in copper(II) coordination studies .

Biological Activity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, with the CAS number 1447965-78-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The chemical formula for this compound is , with a molecular weight of 189.22 g/mol. The structure features a pyrimidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a potential therapeutic agent. Key areas of interest include:

- Antioxidant Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that certain pyrazole derivatives can scavenge free radicals and reduce oxidative stress in cellular models .

- Antimicrobial Properties : Compounds similar to this compound have shown promising results against various bacterial strains. Notably, studies have reported that certain derivatives can inhibit the growth of Mycobacterium species .

- Neurological Effects : The compound's potential as a modulator of neurotransmitter systems has been explored. It may interact with NMDA receptors, which are critical in synaptic plasticity and memory functions .

The mechanisms through which this compound exerts its effects are multifaceted:

- Receptor Modulation : The compound may act as an allosteric modulator at NMDA receptors, enhancing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative conditions .

- Antioxidant Mechanism : Its antioxidant properties are likely due to the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of Mycobacterium growth | |

| Neurological | Modulation of NMDA receptors |

Case Study: Antioxidant Activity

A study evaluating the antioxidant capacity of various pyrazole derivatives found that compounds similar to this compound demonstrated significant radical scavenging activity in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant potential and indicated that modifications to the pyrazole ring could enhance activity.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains, including resistant Mycobacterium species. Results showed that specific modifications to the structure led to increased potency against these pathogens, suggesting a pathway for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole and pyrimidine precursors. Key steps include refluxing in ethanol with catalysts like Pd(PPh₃)₄ (10 mol%) under inert conditions, as demonstrated in pyrimidine-amine syntheses . Optimization involves adjusting reaction time (e.g., 10–24 hours) and solvent polarity (DMF or DME:H₂O mixtures) to enhance yield. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) resolves byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral markers (e.g., NMR peaks) confirm its structure?

- Methodological Answer : Use NMR to identify pyrazole methyl protons (δ 2.1–2.3 ppm) and pyrimidine NH₂ signals (δ 6.8–7.2 ppm). NMR confirms sp² carbons in the pyrimidine ring (δ 150–160 ppm). HRMS (ESI) validates the molecular ion peak (e.g., m/z 215 [M+H]) . IR spectroscopy detects NH stretching (3298 cm) and aromatic C=C bonds (1600–1450 cm) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and what storage conditions are recommended?

- Methodological Answer : Stability studies in buffered solutions (pH 4–9) show degradation <5% at 4°C over 30 days. At 25°C, hydrolysis increases at pH >8, forming pyrimidine-4-ol derivatives. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the antimicrobial potential of this compound, considering modifications to pyrazole/pyrimidine substituents?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at pyrazole C-3/C-5 or pyrimidine C-6 to enhance microbial membrane penetration. Test derivatives against Gram-positive/negative bacteria using MIC assays. Correlate logP values (HPLC-derived) with bioactivity to optimize lipophilicity .

Q. What contradictions exist between computational predictions (e.g., DFT) and experimental data regarding its reactivity, and how can these discrepancies be resolved?

- Methodological Answer : DFT models may overestimate nucleophilic attack at pyrimidine C-2 due to solvent effects not accounted for in silico. Validate using kinetic studies (UV-Vis monitoring) and -NMR for intermediates. Adjust computational parameters (e.g., SMD solvation model) to align with empirical data .

Q. What in silico methods are suitable for predicting the environmental fate of this compound, and how can laboratory studies validate these models?

- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Lab validation involves OECD 301F biodegradation tests and LC-MS/MS to detect metabolites (e.g., pyrazole-3-carboxylic acid). Soil adsorption studies (OECD 106) confirm Koc predictions .

Q. How can advanced chromatographic techniques (HPLC-MS, GC-MS) resolve degradation products under forced degradation conditions?

- Methodological Answer : Apply reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to separate degradation products. MS/MS fragmentation identifies oxidative products (e.g., N-oxide derivatives). Accelerated stability studies (40°C/75% RH) simulate long-term degradation .

Q. What strategies mitigate toxicity risks during handling, based on structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.